molecular formula C30H40N2O4 B8132418 Mtt-ado dea

Mtt-ado dea

Cat. No.: B8132418
M. Wt: 492.6 g/mol
InChI Key: IRNPHKGLGNLZCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “Mtt-ado dea” is a tetrazolium salt known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide. It is widely used in cell biology and biochemistry for measuring cellular metabolic activity. The compound is reduced by metabolically active cells to form a purple formazan product, which can be quantified by measuring absorbance. This property makes it a valuable tool in assays for cell viability, proliferation, and cytotoxicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide involves the reaction of 2,5-diphenyltetrazolium bromide with 4,5-dimethylthiazole. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through crystallization and drying to obtain the final product in a stable form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide undergoes reduction reactions in the presence of metabolically active cells. The reduction process involves the conversion of the tetrazolium salt to a purple formazan product.

Common Reagents and Conditions

The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide typically requires the presence of reducing agents such as nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH). The reaction is carried out under physiological conditions, including appropriate temperature and pH, to mimic the cellular environment.

Major Products Formed

The major product formed from the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is a purple formazan compound. This product is insoluble in water and can be solubilized using organic solvents for quantification.

Scientific Research Applications

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is extensively used in scientific research for various applications:

    Cell Viability Assays: It is used to assess the viability of cells in culture by measuring their metabolic activity.

    Proliferation Studies: The compound helps in quantifying cell proliferation rates in response to different treatments.

    Cytotoxicity Testing: It is employed to evaluate the cytotoxic effects of drugs, chemicals, and other agents on cells.

    Cancer Research: The compound is used to screen potential anticancer agents by measuring their effects on cancer cell lines.

    Toxicology: It aids in determining the toxic effects of various substances on cell health and function.

Mechanism of Action

The mechanism of action of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide involves its reduction by cellular oxidoreductase enzymes. These enzymes, which are dependent on nicotinamide adenine dinucleotide (NADH) or nicotinamide adenine dinucleotide phosphate (NADPH), facilitate the conversion of the tetrazolium salt to the purple formazan product. The formation of formazan is directly proportional to the number of viable, metabolically active cells, allowing for the quantification of cell viability and proliferation.

Comparison with Similar Compounds

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is similar to other tetrazolium salts used in cell viability assays, such as:

    2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT): Unlike 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, XTT produces a water-soluble formazan product, simplifying the quantification process.

    (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT): Similar to 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, MTT is reduced to an insoluble formazan product, requiring solubilization for measurement.

    Sodium 3’-(1-phenylaminocarbonyl)-3,4-tetrazolium-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate (WST-1): WST-1 produces a water-soluble formazan product, offering advantages in terms of ease of use and sensitivity.

The uniqueness of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide lies in its widespread use and established protocols for various cell-based assays, making it a reliable and trusted compound in scientific research.

Properties

IUPAC Name

N-ethylethanamine;2-[2-[2-[[(4-methylphenyl)-diphenylmethyl]amino]ethoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4.C4H11N/c1-21-12-14-24(15-13-21)26(22-8-4-2-5-9-22,23-10-6-3-7-11-23)27-16-17-30-18-19-31-20-25(28)29;1-3-5-4-2/h2-15,27H,16-20H2,1H3,(H,28,29);5H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNPHKGLGNLZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC.CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCOCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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